Allyl mercaptan - 870-23-5

Allyl mercaptan

Catalog Number: EVT-299028
CAS Number: 870-23-5
Molecular Formula: C3H6S
Molecular Weight: 74.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Allyl mercaptan, also known as 2-propene-1-thiol, is an organosulfur compound primarily recognized for its pungent odor, often described as similar to garlic or onion. [] It is a volatile liquid that occurs naturally in plants of the Allium genus, including garlic and onions. [, ] This compound plays a key role in the characteristic aroma of these plants. [, ]

Allyl mercaptan is a significant research subject due to its various biological activities and potential applications in diverse fields. These include its role as a flavoring agent, [] its potential as a biocide, [] and its influence on cellular processes. [, ]

Future Directions
  • Optimization of Synthesis Techniques: Developing more efficient and cost-effective methods for synthesizing allyl mercaptan, particularly the deuterated forms for stable isotope dilution assay, remains a significant area for future research. []

  • Development of Novel Sensors: The identification of allyl mercaptan as a biomarker for psychological stress opens avenues for developing advanced sensors with enhanced sensitivity and selectivity. [] Such sensors could contribute to monitoring stress levels in individuals and potentially aid in early diagnosis of stress-related disorders.

  • Exploration of New Bioactive Derivatives: Investigating derivatives of allyl mercaptan, particularly those with enhanced antiradical activity, holds promise for expanding its use as a potent radical scavenger in diverse applications, including food preservation, cosmetics, and pharmaceutical formulations. []

Diallyl disulfide (DADS)

  • Compound Description: Diallyl disulfide (DADS) is a major organosulfur compound found in garlic. It contributes significantly to the pungent odor of garlic. DADS is a known antioxidant and has shown anticancer properties in several studies. []

2-Propenesulfenic acid (PSA)

  • Compound Description: 2-Propenesulfenic acid (PSA) is a highly reactive sulfur-containing compound and a key intermediate in the formation of allicin from alliin in garlic. While PSA itself is unstable and short-lived, it rapidly condenses to form more stable compounds like allicin. []
  • Relevance: 2-Propenesulfenic acid (PSA) is considered more reactive than allyl mercaptan, though both play vital roles in the biological activity of garlic. [] While PSA acts as a precursor to other compounds like allicin, allyl mercaptan exhibits more direct radical scavenging properties. []

Allicin

  • Compound Description: Allicin is a sulfoxide compound produced by the enzyme alliinase when garlic is crushed or chopped. It is responsible for much of garlic's characteristic aroma and has been studied for its potential antimicrobial, antiviral, and anticancer properties. [, ]

S-Allyl-L-cysteine (SAC)

  • Compound Description: S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound found in aged garlic extract. It is a more stable and less odoriferous compound than allicin and has shown various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. []

Allyl methyl sulfide (AMS)

  • Compound Description: Allyl methyl sulfide (AMS) is a volatile organosulfur compound that contributes to the aroma of garlic. It has been investigated for its potential anticancer and anti-inflammatory properties. [, ]

Dimethyl disulfide (DMDS)

  • Compound Description: Dimethyl disulfide (DMDS) is a volatile organosulfur compound found in various plants, including garlic and onions. It has a strong, unpleasant odor and is often associated with the smell of rotting cabbage. []
  • Relevance: Dimethyl disulfide (DMDS) represents another sulfur-containing volatile compound relevant to the research on allyl mercaptan. Both compounds contribute to the aroma of alliums, though DMDS is less potent in breaking grapevine bud dormancy compared to allyl mercaptan. []

Methyl mercaptan

  • Compound Description: Methyl mercaptan, also known as methanethiol, is a colorless gas with a strong, unpleasant odor often described as resembling rotting cabbage or sewage. It is a natural gas released during the decomposition of organic matter. []
  • Relevance: Methyl mercaptan, along with allyl mercaptan, has been identified as a key active substance responsible for breaking bud dormancy in grapevines, specifically from Chinese chive volatiles. This highlights their shared ability to influence plant physiology. []

D-Limonene

  • Compound Description: D-Limonene is a colorless liquid cyclic monoterpene with a strong odor of oranges. It is the major component in the oil extracted from citrus fruit peels, especially orange peels. []
  • Relevance: Although structurally dissimilar to allyl mercaptan, D-limonene shares a comparable ability to inhibit NDEA-induced carcinogenesis, particularly in the forestomach. This finding, alongside allyl mercaptan's similar activity, highlights the potential of naturally occurring compounds in cancer prevention. []
Overview

Allyl mercaptan, also known as 2-propene-1-thiol, is an organosulfur compound with the molecular formula C3H6S\text{C}_3\text{H}_6\text{S} and a molecular weight of 74.14 g/mol. It is primarily derived from garlic and other plants in the Allium genus, characterized by its strong, pungent odor reminiscent of rotten cabbage. This compound has garnered significant attention in scientific research due to its biological activities, particularly its role as a histone deacetylase inhibitor, which has implications in gene expression and cancer research .

Source

Allyl mercaptan is naturally found in garlic and other Allium species. Its presence contributes to the characteristic aroma of these plants and has been linked to various health benefits attributed to garlic consumption.

Classification

Allyl mercaptan is classified as an organosulfur compound. It belongs to the category of thiols, which are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This classification is essential for understanding its chemical behavior and reactivity.

Synthesis Analysis

Allyl mercaptan can be synthesized through several methods, each with specific technical details:

Methods

  1. Hydrosulfide Anion Reaction: This method involves the reaction of hydrosulfide anion (HS⁻) with an alkyl halide (e.g., allyl chloride) via an S_N2 reaction. This approach is straightforward and yields allyl mercaptan effectively under mild conditions.
  2. Thiourea Method: In this process, thiourea reacts with an alkyl halide, followed by hydrolysis to produce allyl mercaptan. The reaction typically occurs at elevated temperatures and can yield high purity products .
  3. Catalytic Processes: Industrial production often employs catalytic methods, such as the catalytic splitting of alcohols in the presence of hydrogen sulfide, to produce thiols like allyl mercaptan efficiently.

Technical Details

  • Reaction Conditions: The reactions generally require controlled temperatures ranging from 20°C to 150°C, depending on the method used.
  • Reagents: Common reagents include alkyl halides, thiourea, and hydrogen sulfide.
Molecular Structure Analysis

The molecular structure of allyl mercaptan can be described as follows:

  • Chemical Formula: C3H6S\text{C}_3\text{H}_6\text{S}
  • Structural Representation:
    H2C=CHCH2SH\text{H}_2C=CH-CH_2-SH

This structure indicates that allyl mercaptan consists of a propene backbone with a thiol group (-SH) attached to one end.

Spectroscopic Data

Research has provided extensive spectroscopic data for allyl mercaptan, including infrared and Raman spectra that confirm its vibrational modes and molecular symmetry. Additionally, studies have explored its photoelectron spectra, revealing multiple conformers in the gas phase.

Chemical Reactions Analysis

Allyl mercaptan participates in several chemical reactions:

Reactions

  1. Oxidation: Allyl mercaptan can be oxidized to form disulfides or sulfonic acids using agents like hydrogen peroxide or nitric acid.
  2. Reduction: It can undergo reduction reactions to yield simpler sulfur compounds.
  3. Substitution Reactions: The thiol group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides.

Technical Details

  • Common Reagents:
    • Oxidizing Agents: Hydrogen peroxide (H₂O₂), nitric acid (HNO₃).
    • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
    • Substitution Reagents: Alkyl halides, acyl chlorides.
Mechanism of Action

Allyl mercaptan functions primarily as a histone deacetylase inhibitor:

Process

  • Target Enzymes: It interacts with zinc ions in the active site of histone deacetylase enzymes.
  • Biochemical Pathways: Upon ingestion, allicin from garlic is metabolized into allyl mercaptan, which then influences gene expression by inhibiting histone deacetylation .

Data on Pharmacokinetics

The pharmacokinetics involve the conversion of allicin into allyl mercaptan upon ingestion, which subsequently alters gene expression related to cell proliferation and differentiation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Allyl mercaptan is a colorless liquid.
  • Odor: It has a strong odor similar to garlic or rotten cabbage.
  • Lachrymator: It can irritate eyes and cause tearing upon exposure.

Chemical Properties

  • Flammability: Allyl mercaptan is flammable and should be handled with care.
  • Solubility: It is soluble in organic solvents but less soluble in water.
Applications

Allyl mercaptan has various scientific uses:

  1. Organic Synthesis: It serves as a reagent in organic chemistry for synthesizing more complex molecules.
  2. Biological Research: Its role as a histone deacetylase inhibitor makes it valuable in cancer research and studies related to gene expression regulation .
  3. Antimicrobial Applications: Research indicates that it exhibits antimicrobial properties against bacteria and fungi, making it useful in food preservation.
  4. Flavoring Agent: In the food industry, it is used as a flavoring agent due to its distinctive taste profile derived from garlic.

Properties

CAS Number

870-23-5

Product Name

Allyl mercaptan

IUPAC Name

prop-2-ene-1-thiol

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2

InChI Key

ULIKDJVNUXNQHS-UHFFFAOYSA-N

SMILES

C=CCS

Solubility

slightly soluble in water; miscible in alcohol, oil, and ethyl ether
1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

C=CCS

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